Lipophilicity (XLogP3) Comparison Against Aryl-Urea Analogs in the Pyrazinyl-Pyrazole Series
The target compound exhibits a computed XLogP3 of −0.9, placing it in a distinctly more hydrophilic region of chemical space relative to the 4-chlorobenzyl-substituted comparator (CAS 2034230-73-2) and the 2,6-difluorophenyl analog, both of which contain lipophilic aryl/benzyl groups on the urea terminus [1]. Although experimental logP/logD values for these specific comparators have not been published, the structural replacement of a chlorobenzyl or difluorophenyl moiety with an oxan-4-yl (tetrahydropyran-4-yl) group is a well-precedented strategy to reduce logP and enhance aqueous solubility [2]. This differentiation is quantifiable through the computed XLogP3 and is directly relevant to dissolution-limited assay performance.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = −0.9 (PubChem computed) |
| Comparator Or Baseline | 1-(4-Chlorobenzyl)-3-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)urea (CAS 2034230-73-2); XLogP3 not available but structurally expected to be >1.5 due to chlorobenzyl group |
| Quantified Difference | Estimated ΔXLogP3 ≥ 2.4 log units (target compound more hydrophilic, class-level inference) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
Procurement for biochemical or cell-based screening should consider that lower lipophilicity reduces non-specific protein binding and promiscuous aggregation risk, potentially improving assay signal-to-noise.
- [1] PubChem Compound Summary CID 122162757. National Center for Biotechnology Information. View Source
- [2] Meanwell NA. Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chem Res Toxicol. 2011;24(9):1420-1456. View Source
